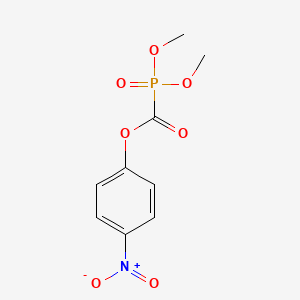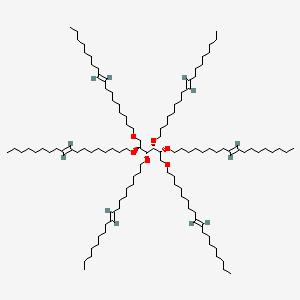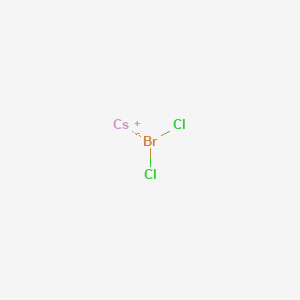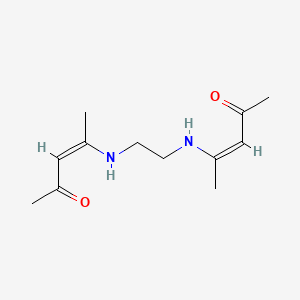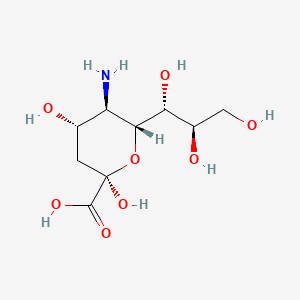
Sodium bis(2-butoxyethyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium bis(2-butoxyethyl) phosphate is an organophosphorus compound with the molecular formula C12H28NaO6P. It is a derivative of bis(2-butoxyethyl) phosphate, where the hydrogen atom is replaced by a sodium ion. This compound is known for its applications in various industrial processes due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium bis(2-butoxyethyl) phosphate typically involves the reaction of 2-butoxyethanol with phosphoric acid. The reaction mixture is heated to the desired temperature and stirred continuously. The product is then neutralized with sodium hydroxide to form the sodium salt. The reaction can be summarized as follows: [ \text{2-Butoxyethanol} + \text{Phosphoric Acid} \rightarrow \text{Bis(2-butoxyethyl) phosphate} ] [ \text{Bis(2-butoxyethyl) phosphate} + \text{Sodium Hydroxide} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified through filtration and distillation processes.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium bis(2-butoxyethyl) phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and 2-butoxyethanol.
Oxidation: It can be oxidized to form phosphates and other oxidation products.
Substitution: It can participate in substitution reactions where the butoxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Phosphoric acid and 2-butoxyethanol.
Oxidation: Phosphates and other oxidized derivatives.
Substitution: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Sodium bis(2-butoxyethyl) phosphate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and as a buffer component.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized as a flame retardant, plasticizer, and defoamer in various industrial applications.
Wirkmechanismus
The mechanism of action of sodium bis(2-butoxyethyl) phosphate involves its interaction with molecular targets such as enzymes and proteins. It can act as a chelating agent, binding to metal ions and altering their activity. Additionally, it can modify the surface properties of materials, making it useful as a surfactant and emulsifier.
Vergleich Mit ähnlichen Verbindungen
Sodium bis(2-butoxyethyl) phosphate can be compared with other similar compounds such as:
Tris(2-butoxyethyl) phosphate: Another organophosphorus compound with similar applications but different chemical properties.
Bis(2-ethylhexyl) phosphate: Used as a plasticizer and flame retardant, but with different molecular structure and properties.
Sodium bis(2-ethylhexyl) phosphate: Similar to this compound but with different alkyl groups.
Uniqueness: this compound is unique due to its specific combination of butoxyethyl groups and sodium ion, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
75239-49-5 |
|---|---|
Molekularformel |
C12H26NaO6P |
Molekulargewicht |
320.29 g/mol |
IUPAC-Name |
sodium;bis(2-butoxyethyl) phosphate |
InChI |
InChI=1S/C12H27O6P.Na/c1-3-5-7-15-9-11-17-19(13,14)18-12-10-16-8-6-4-2;/h3-12H2,1-2H3,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
LIEWOUJIFLCDKO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCOCCOP(=O)([O-])OCCOCCCC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


